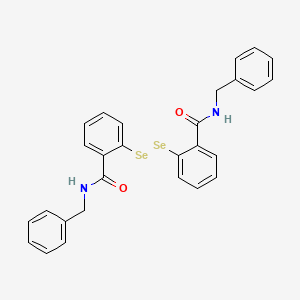
2,2'-(Diselane-1,2-diyl)bis(N-benzylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) is a chemical compound known for its unique structure, which includes a diselane linkage between two benzylbenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) typically involves the reaction of selenium powder with benzylbenzamide derivatives under specific conditions. One common method includes the use of selenium powder and a benzylbenzamide precursor in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the diselane linkage.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) can undergo various chemical reactions, including:
Oxidation: The diselane linkage can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzylbenzamide derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) involves its interaction with molecular targets through its diselane linkage. This linkage can undergo redox reactions, which may contribute to its antioxidant properties. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Diselane-1,2-diyl)bis(N-(4-nitrophenyl)benzamide): Similar structure but with nitrophenyl groups.
2,2’-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide): Contains nicotinamide groups instead of benzylbenzamide.
Uniqueness
2,2’-(Diselane-1,2-diyl)bis(N-benzylbenzamide) is unique due to its specific diselane linkage and benzylbenzamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
106663-70-1 |
|---|---|
Fórmula molecular |
C28H24N2O2Se2 |
Peso molecular |
578.4 g/mol |
Nombre IUPAC |
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]diselanyl]benzamide |
InChI |
InChI=1S/C28H24N2O2Se2/c31-27(29-19-21-11-3-1-4-12-21)23-15-7-9-17-25(23)33-34-26-18-10-8-16-24(26)28(32)30-20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
Clave InChI |
GDKRFWFIPOPOGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


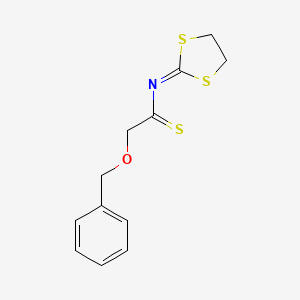
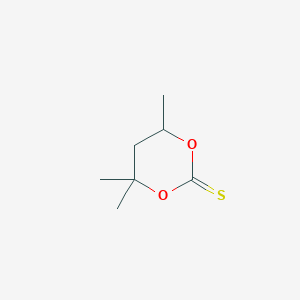

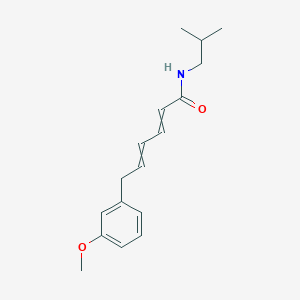
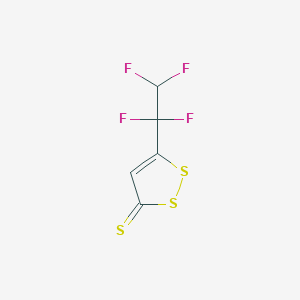
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
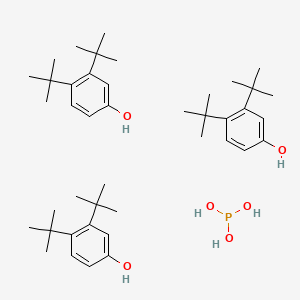
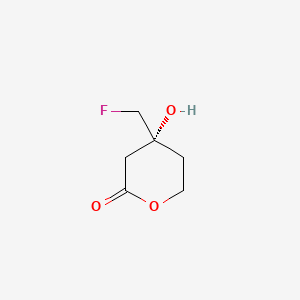
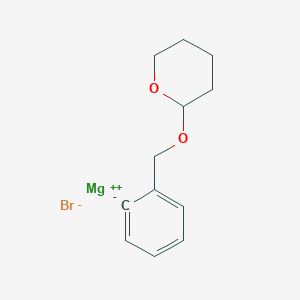
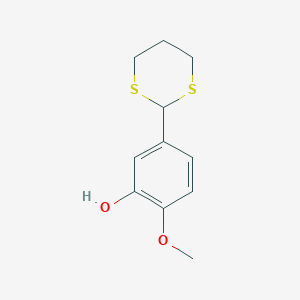
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
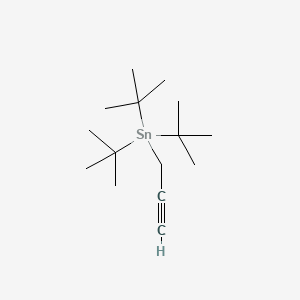
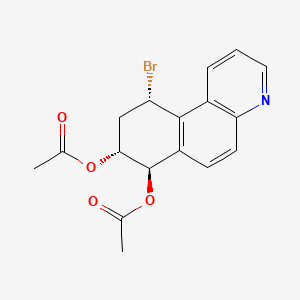
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
